CID 168012644

Description

Historical Context and Semisynthetic Penicillin Development

The era of antibiotics was revolutionized by the discovery of penicillin. However, the limitations of early penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, spurred a significant wave of research into modifying the basic penicillin structure. This led to the development of semisynthetic penicillins, a major advancement in antimicrobial therapy that began in the mid-20th century. annualreviews.orgnih.gov The isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), was a pivotal moment, allowing for the chemical addition of various side chains. annualreviews.orgnih.govantibioticdb.com This process aimed to create new penicillin derivatives with improved characteristics, such as enhanced stability in acidic environments, a broader range of activity against different bacteria, and resistance to bacterial enzymes like β-lactamases. annualreviews.org

Azidocillin (B1666416), a semisynthetic penicillin derivative, emerged from this intensive period of research and was first mentioned in scientific literature in 1968. antibioticdb.com It is derived from 6-APA and is chemically distinguished by the presence of an azido (B1232118) group in its side chain. antibioticdb.comcymitquimica.com Similar to other aminopenicillins like ampicillin (B1664943), azidocillin was developed to expand the utility of the original penicillin structure. antibioticdb.comnih.govmedkoo.com The creation of azidocillin and its salts, such as Azidocillin sodium salt, represents a specific effort within the broader scientific endeavor to refine and optimize penicillin-based antibiotics for research and potential therapeutic use. minia.edu.egnih.gov

Azidocillin Sodium Salt within the Beta-Lactam Class: A Research Perspective

Azidocillin sodium salt belongs to the beta-lactam class of antibiotics, a large group of antimicrobial agents characterized by the presence of a beta-lactam ring in their molecular structure. ontosight.aimedicaldialogues.in This structural feature is crucial for their antibacterial activity. cymitquimica.comontosight.ai From a research perspective, azidocillin is classified as a narrow-spectrum, beta-lactamase sensitive penicillin. nih.govmcmaster.ca This means its activity is primarily directed against a specific range of bacteria, and it can be inactivated by beta-lactamase enzymes produced by some resistant bacteria. antibioticdb.comontosight.ai

The mechanism of action of azidocillin is consistent with that of other penicillins. medicaldialogues.inontosight.ai It functions by inhibiting the synthesis of the bacterial cell wall. ontosight.aidrugbank.com Specifically, azidocillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall. nih.govmedkoo.commedicaldialogues.in These proteins are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. nih.govdrugbank.com By interfering with the cross-linkage of peptidoglycan chains, azidocillin disrupts cell wall synthesis, leading to a weakening of the cell wall and ultimately causing cell lysis and death. nih.govmedicaldialogues.inontosight.ai

Research has shown azidocillin to be active against Gram-positive and some Gram-negative bacteria. antibioticdb.comncats.io However, the emergence of bacterial resistance is a key area of investigation. ontosight.ai Resistance to azidocillin can occur through several mechanisms, including the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, alterations in the structure of PBPs that reduce binding affinity, and changes in the bacterial cell membrane that limit drug penetration. ontosight.ai

Below are data tables detailing some of the researched properties and the antimicrobial spectrum of Azidocillin.

Table 1: Physicochemical Properties of Azidocillin

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O4S |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 17243-38-8 |

| Chemical Class | Beta-lactam, Penicillin |

| Synonyms | BRL 2534, SPC 297 D |

This data is compiled from sources cymitquimica.commedkoo.comnih.gov.

Table 2: Investigated Antimicrobial Activity of Azidocillin

| Bacterial Species | Activity/Resistance Finding |

|---|---|

| Escherichia coli | E. coli has shown primary resistance to azidocillin. karger.com |

| Enterococci | Azidocillin has been studied for the treatment of enterococcal septicemia. medchemexpress.com |

| Streptococcus pneumoniae | Azidocillin binds to penicillin-binding proteins of Streptococcus pneumoniae. drugbank.com |

| Viridans Streptococci | Strains including Str. mitis, Str. salivarius, and Str. bovis have been tested for susceptibility. ncats.io |

| Haemophilus influenzae | Reported to be as effective as ampicillin against this species. ncats.io |

This data is compiled from sources drugbank.comncats.iokarger.commedchemexpress.com.

Structure

2D Structure

Properties

CAS No. |

35334-12-4 |

|---|---|

Molecular Formula |

C16H17N5NaO4S |

Molecular Weight |

398.4 g/mol |

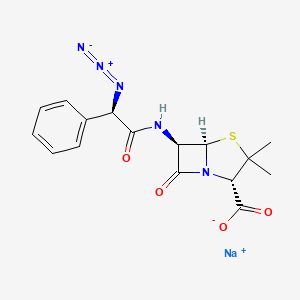

IUPAC Name |

sodium (2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

YVPBURKILVGCNS-YWUHCJSESA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

35334-12-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azidocillin sodium salt; Globacillin; Nalpen; Longatren; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivation of Azidocillin Sodium Salt

Semisynthesis from 6-Aminopenicillanic Acid (6-APA)

The journey to synthesizing Azidocillin (B1666416) sodium salt begins with the crucial intermediate, 6-aminopenicillanic acid (6-APA). This compound provides the essential beta-lactam ring structure characteristic of all penicillin antibiotics.

The industrial production of 6-APA is a cornerstone of semisynthetic penicillin manufacturing. It is primarily derived from the enzymatic hydrolysis of naturally occurring penicillins, most notably Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin). These precursors are produced on a large scale through the fermentation of Penicillium chrysogenum.

The key to obtaining 6-APA lies in the selective cleavage of the acyl side chain from the 6-amino group of the penicillin molecule. This is achieved through the action of a specific enzyme, penicillin acylase (also known as penicillin amidase). This biocatalytic process is favored over purely chemical methods due to its high specificity and mild reaction conditions, which preserve the integrity of the sensitive β-lactam ring.

The general enzymatic reaction can be summarized as follows: Penicillin G/V + H₂O --(Penicillin Acylase)--> 6-Aminopenicillanic Acid + Side Chain Acid

| Precursor | Enzyme | Key Product | Byproduct |

| Penicillin G | Penicillin G Acylase | 6-Aminopenicillanic Acid | Phenylacetic Acid |

| Penicillin V | Penicillin V Acylase | 6-Aminopenicillanic Acid | Phenoxyacetic Acid |

This enzymatic conversion provides a readily available and cost-effective supply of the 6-APA scaffold, which is the starting point for the synthesis of a vast array of semisynthetic penicillins, including Azidocillin.

With the 6-APA nucleus in hand, the next critical step in the synthesis of Azidocillin is the regioselective acylation of the free amino group at the C-6 position. This reaction involves attaching the specific side chain that defines Azidocillin's unique properties. For Azidocillin, this side chain is α-azidophenylacetyl group.

The synthesis is achieved by reacting 6-APA with an activated form of the side chain, typically D-(-)-α-azidophenylacetyl chloride. google.com This acylation must be carried out under controlled conditions to ensure that the reaction occurs specifically at the 6-amino group without disrupting the fragile β-lactam ring. The reaction is typically performed in an anhydrous organic solvent at low temperatures. google.com

The general scheme for this acylation is: 6-Aminopenicillanic Acid + D-(-)-α-Azidophenylacetyl chloride → Azidocillin

Following the acylation, the resulting Azidocillin acid is converted to its more stable and water-soluble sodium salt. This is typically achieved by reacting the Azidocillin with a sodium source, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent, followed by isolation of the Azidocillin sodium salt.

Synthesis of Azido-Containing Side Chain Precursors (e.g., α-Azidobenzyl Chloride)

The unique azido-containing side chain of Azidocillin is crucial for its activity. The precursor for this side chain is α-azidophenylacetic acid. To facilitate the acylation of 6-APA, this carboxylic acid must be converted into a more reactive form, such as an acyl chloride.

The conversion of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis. chemguide.co.ukchemguide.co.uk Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) being the most common. chemguide.co.ukchemguide.co.uk

For instance, the reaction of α-azidophenylacetic acid with thionyl chloride yields α-azidophenylacetyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. chemguide.co.ukkhanacademy.org

The reaction is as follows: α-Azidophenylacetic Acid + SOCl₂ → α-Azidophenylacetyl Chloride + SO₂ + HCl

The resulting α-azidophenylacetyl chloride is then used directly in the acylation of 6-APA to produce Azidocillin. google.com

Research on Novel Penicillin Analogues and Azidocillin Derivatives

The fundamental structure of penicillin has been a fertile ground for medicinal chemists to design and synthesize new and improved antimicrobial agents. The Azidocillin scaffold, with its unique azido (B1232118) group, presents opportunities for further modification.

Research into novel penicillin analogues often involves the modification of the core beta-lactam structure or the side chain attached at the C-6 position of the 6-APA nucleus. The goal of these modifications is to enhance antimicrobial activity, broaden the spectrum of activity, improve stability against bacterial resistance mechanisms (like β-lactamase enzymes), and optimize pharmacokinetic properties.

Strategies for creating new derivatives from the 6-APA scaffold include:

Side Chain Modification : The condensation of 6-APA with various carboxylic acids to introduce novel side chains is a common approach to discovering new penicillin derivatives with potentially improved biological activity. nih.gov

Addition of Moieties : Researchers have synthesized novel penicillin analogues by attaching other biologically active moieties, such as a 2-azetidinone ring, to the 6-amino group of 6-APA. nih.gov

These general principles of modifying the penicillin structure can be applied to the Azidocillin scaffold to explore new chemical space and potentially develop more potent antibiotics.

The azido group in the side chain of Azidocillin is a point of interest for further chemical manipulation. Azides can participate in various chemical reactions, such as "click chemistry" (e.g., azide-alkyne cycloadditions), which allows for the straightforward attachment of a wide range of molecular fragments. This opens up possibilities for creating a diverse library of Azidocillin derivatives.

Mechanistic Insights into Azidocillin Sodium Salt S Antimicrobial Action

Interaction with Penicillin-Binding Proteins (PBPs)

The fundamental mechanism of azidocillin's antibacterial activity lies in its ability to form a stable, covalent adduct with PBPs. nih.govwikipedia.org These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that forms the structural backbone of the bacterial cell wall. nih.gov

PBP Affinity and Binding Kinetics Studies

While specific kinetic data for the binding of azidocillin (B1666416) to various PBPs is not extensively detailed in publicly available literature, the general mechanism for penicillins is well-established. The interaction begins with the recognition of the penicillin molecule by the active site of a PBP. This is followed by the formation of a non-covalent Michaelis complex, which then proceeds to a covalent acylation of a serine residue within the PBP active site. nih.gov This acylation reaction is highly efficient and results in a stable acyl-enzyme complex, effectively inactivating the PBP. wikipedia.org

The affinity of different penicillins for specific PBPs can vary, which can influence their spectrum of activity. For azidocillin, it has been identified as an inhibitor of several PBPs in Streptococcus pneumoniae, including Penicillin-binding protein 1b and Penicillin-binding protein 2a. drugbank.com The rate of acylation and the stability of the resulting covalent bond are key determinants of the inhibitory potential of the antibiotic. researchgate.net

Table 1: General Parameters in PBP Binding Kinetics

| Parameter | Description | Significance |

| Kd | Dissociation Constant | A measure of the affinity of the drug for the PBP in the initial non-covalent complex. A lower Kd indicates higher affinity. |

| kon | Association Rate Constant | The rate at which the drug binds to the PBP to form the initial complex. |

| koff | Dissociation Rate Constant | The rate at which the drug unbinds from the PBP from the initial complex. |

| k2/K | Second-order Rate Constant | Represents the overall efficiency of PBP acylation, a critical factor for antibiotic efficacy. mdpi.com |

| IC50 | Half Maximal Inhibitory Concentration | The concentration of the drug required to inhibit 50% of the PBP activity. |

Structural Determinants of PBP Inhibition by Azidocillin

The inhibitory action of azidocillin is rooted in its structural mimicry of the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. nih.gov The strained β-lactam ring of the penicillin is the key to its reactivity. The active site of PBPs contains a critical serine residue which acts as a nucleophile. wikipedia.org

During the catalytic cycle of peptidoglycan synthesis, this serine residue attacks the carbonyl carbon of the terminal D-alanine of a peptide side chain. In the presence of azidocillin, the serine residue instead attacks the carbonyl carbon of the β-lactam ring. This attack leads to the irreversible opening of the ring and the formation of a stable penicilloyl-enzyme intermediate. wikipedia.orgnih.gov This covalent modification of the active site renders the enzyme non-functional.

Key structural features of azidocillin that contribute to its binding and inhibitory activity include:

The β-lactam ring: Its inherent strain makes it susceptible to nucleophilic attack.

The carboxyl group: This group interacts with positively charged residues in the PBP active site, aiding in the proper positioning of the antibiotic for reaction.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. nih.gov Peptidoglycan, the primary component of the cell wall, is a large polymer composed of glycan chains cross-linked by short peptides. nih.gov

Disruption of Transpeptidation Processes

PBPs catalyze the final and essential step in peptidoglycan synthesis, the transpeptidation reaction. youtube.com This reaction creates the cross-links between adjacent peptide side chains, providing the necessary strength and rigidity to the cell wall. nih.gov By inactivating PBPs, azidocillin directly blocks this transpeptidation process. youtube.com The lack of proper cross-linking results in a weakened cell wall that is unable to withstand the internal turgor pressure of the bacterial cell. nih.gov

Table 2: Key Enzymes and Processes in Peptidoglycan Synthesis Inhibited by Azidocillin

| Enzyme/Process | Function | Consequence of Inhibition by Azidocillin |

| Transpeptidase (PBP activity) | Forms peptide cross-links between glycan chains. youtube.com | Weakened peptidoglycan structure; inability to maintain cell wall integrity. nih.gov |

| Peptidoglycan Synthesis | Overall process of building the bacterial cell wall. | Cessation of cell wall growth and repair. nih.gov |

Role of Bacterial Autolytic Enzymes in Azidocillin-Induced Lysis

The ultimate bactericidal effect of azidocillin is the lysis of the bacterial cell. nih.gov This lytic event is not a direct consequence of PBP inhibition alone but is mediated by the bacterium's own autolytic enzymes. drugbank.comnih.gov Autolysins are enzymes that are normally involved in cell wall remodeling, growth, and cell division. usda.gov

In a healthy bacterium, the activity of autolysins is tightly regulated. However, when azidocillin inhibits peptidoglycan synthesis, this regulatory balance is disrupted. nih.gov The cessation of cell wall construction, coupled with the continued activity of autolysins, leads to the progressive degradation of the existing peptidoglycan. drugbank.com This uncontrolled enzymatic activity creates lesions in the cell wall, leading to a loss of structural integrity, and ultimately, cell lysis due to osmotic pressure. nih.gov It is also suggested that penicillins may interfere with an autolysin inhibitor, further promoting this lytic cascade. drugbank.comnih.gov

Advanced Microbiological Research on Azidocillin Sodium Salt S Activity

In Vitro Susceptibility Profiling of Azidocillin (B1666416) Sodium Salt

Azidocillin sodium salt exhibits a spectrum of activity characteristic of aminopenicillins, with efficacy against a range of Gram-positive and some Gram-negative bacteria. nih.gov Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). drugbank.comqeios.com

Azidocillin has demonstrated activity against various Gram-positive pathogens. Notably, its targets in Streptococcus pneumoniae have been identified as Penicillin-binding protein 2a (PBP2a), Penicillin-binding protein 1b (PBP1b), and serine-type D-Ala-D-Ala carboxypeptidase. drugbank.com This binding prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity, ultimately leading to cell lysis. qeios.com While azidocillin is effective against susceptible streptococci, its utility against many Staphylococcus aureus strains is limited due to the production of penicillinases, enzymes that hydrolyze the β-lactam ring.

Specific minimum inhibitory concentration (MIC) data for azidocillin against a wide array of Gram-positive isolates is not extensively consolidated in recent literature. However, its activity profile is generally understood to be similar to that of ampicillin (B1664943) against non-penicillinase-producing strains. drugbank.com

Table 1: In Vitro Activity of Azidocillin Sodium Salt Against Select Gram-Positive Bacteria

| Bacterial Strain | Target(s) | Notes on Activity |

|---|---|---|

| Streptococcus pneumoniae | PBP2a, PBP1b, Serine-type D-Ala-D-Ala carboxypeptidase | Inhibits multiple key enzymes in cell wall synthesis. drugbank.com |

| Enterococcus spp. | Penicillin-Binding Proteins | Activity is generally comparable to ampicillin. |

Note: Comprehensive MIC₅₀/MIC₉₀ data from recent large-scale surveillance studies for Azidocillin are limited in publicly accessible literature. The activity is inferred from its known mechanism and similarity to other aminopenicillins.

The efficacy of azidocillin extends to certain Gram-negative bacteria, including Haemophilus influenzae and some Enterobacteriaceae such as susceptible strains of Escherichia coli. drugbank.com The outer membrane of Gram-negative bacteria presents a significant barrier that can limit the penetration of β-lactam antibiotics. Furthermore, efflux pumps can actively transport the antibiotic out of the cell, reducing its effective concentration at the target PBPs.

Research has highlighted the role of efflux in modulating azidocillin's activity. In a study using E. coli, a 16-fold shift in MIC was observed between the wild-type strain and a mutant strain (ΔtolC) lacking a key component of the AcrAB-TolC efflux pump system. This indicates that azidocillin is a substrate for this efflux pump and that its activity can be significantly enhanced in strains where this resistance mechanism is compromised.

Table 2: In Vitro Activity of Azidocillin Sodium Salt Against Select Gram-Negative Bacteria

| Bacterial Strain | MIC (μg/mL) | Condition |

|---|---|---|

| Escherichia coli WT | 16x | Wild-Type (Efflux proficient) |

| Escherichia coli ΔtolC | x | Efflux-deficient mutant |

Note: The 'x' denotes the baseline MIC for the efflux-deficient strain, with the wild-type MIC being 16 times higher. Specific MIC values for H. influenzae are comparable to ampicillin for non-β-lactamase producing strains.

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's in vitro potency. Standardized methods for MIC determination are crucial for reproducible and comparable results across different laboratories. The primary methodologies employed are broth dilution and agar dilution.

Broth Dilution: This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth) in tubes or microtiter plates. Each tube or well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity. The microdilution method, using 96-well plates, is the most common format due to its efficiency and lower reagent consumption.

Agar Dilution: In this technique, varying concentrations of the antibiotic are incorporated directly into molten agar, which is then poured into Petri dishes. The surface of each plate is inoculated with a standardized number of bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that inhibits the development of visible colonies. This method allows for the testing of multiple isolates simultaneously on a single plate.

For fastidious organisms like H. influenzae and S. pneumoniae, the growth medium is typically supplemented with factors such as hemin, NAD, and lysed horse blood to support growth. Incubation conditions, inoculum density, and reading criteria are all rigorously standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy.

Research on Biofilm Inhibition by Azidocillin Sodium Salt

Bacterial biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotic treatments and pose a significant challenge in clinical settings. While the inhibition of biofilm formation is a critical area of antibiotic research, specific studies focusing on the antibiofilm activity of azidocillin sodium salt are not widely available in the current scientific literature. General research on β-lactam antibiotics suggests that their efficacy against biofilms is often limited due to factors such as reduced penetration through the matrix, altered metabolic states of the bacteria within the biofilm, and the presence of β-lactamase enzymes. Further investigation is required to determine if the unique azide moiety of azidocillin confers any specific advantages or disadvantages in preventing or disrupting bacterial biofilms.

Azidocillin Sodium Salt as a Model Compound in Chemical Biology Research

The presence of an azide (N₃) group makes azidocillin sodium salt a particularly valuable tool in chemical biology. The azide functions as a bioorthogonal handle, meaning it is chemically inert within complex biological systems but can react selectively and efficiently with a partner functional group—typically an alkyne—in a reaction known as "click chemistry." medchemexpress.com

This property has been exploited to use azidocillin as a molecular probe to study drug accumulation and distribution within bacteria. medchemexpress.com In a notable study, researchers used azidocillin to quantify the subcellular exposure of the compound in the periplasmic and cytoplasmic compartments of Gram-negative bacteria. Because azidocillin's targets (PBPs) are in the periplasm, it serves as an excellent model for compounds that need to cross the outer membrane but not necessarily the inner membrane.

By using cyclooctyne-based probes localized to either the cytoplasm or the periplasm, researchers could treat the bacteria with azidocillin and then measure the formation of the "clicked" product in each compartment via mass spectrometry. This approach provided direct evidence of how much drug reaches its target site and how factors like efflux pumps affect this concentration. Such studies are crucial for understanding the barriers to antibiotic efficacy in Gram-negative pathogens and for designing new drugs that can better penetrate the bacterial cell envelope.

Molecular and Structural Investigations of Azidocillin Sodium Salt

Structure-Activity Relationship (SAR) Studies of Azidocillin (B1666416) Derivatives

The biological efficacy of penicillin derivatives, including azidocillin, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of these molecules influence their antibacterial activity and for guiding the rational design of new, more effective antibiotics. The core structure of all penicillins consists of a thiazolidine (B150603) ring fused to a β-lactam ring, which forms the 6-aminopenicillanic acid nucleus. scienceinfo.com The acylamino side chain attached at the C-6 position of this nucleus is a key determinant of the antibiotic's properties. nih.gov

Modifications to the acylamino side chain at the C-6 position of the penicillin nucleus have a profound impact on the resulting compound's spectrum of activity, stability, and resistance to bacterial enzymes. scienceinfo.comnih.gov For azidocillin, the side chain is an (R)-2-azido-2-phenylacetyl group. Variations in this side chain among different penicillin derivatives can lead to significant differences in their antibacterial profiles.

General principles derived from SAR studies of penicillins include:

Spectrum of Activity: The polarity of the side chain is a critical factor. Introducing polar groups, such as an amino group in ampicillin (B1664943), can increase activity against Gram-negative bacteria. scienceinfo.com The presence of an α-carbon on the side chain's carbonyl group also tends to orient activity more towards Gram-negative bacteria. researchgate.net

Acid Stability: Incorporating strong electron-withdrawing groups into the side chain can protect the labile β-lactam ring from acid-catalyzed hydrolysis, allowing for oral administration. scienceinfo.com

Enzyme Resistance: Bulky groups attached to the side chain can create steric hindrance, which physically blocks the approach of bacterial β-lactamase enzymes that would otherwise deactivate the antibiotic. scienceinfo.com For instance, the hydroxyethyl (B10761427) side chain found in carbapenems confers significant resistance to β-lactamases. nih.gov

Research into dipeptide side-chains on the penicillin nucleus has shown that the size, shape, and spatial arrangement of substituents are often more important in influencing activity than their lipophilic or electronic character. nih.gov These modifications can yield broad-spectrum penicillins with improved activity against challenging pathogens like Pseudomonas aeruginosa and Klebsiella species. nih.gov

| Side Chain Modification | Effect on Biological/Chemical Property | Example Principle |

|---|---|---|

| Increased Polarity (e.g., adding -NH2) | Enhanced activity against Gram-negative bacteria | Improves passage through porin channels in the outer membrane. |

| Addition of Bulky Groups | Increased resistance to β-lactamase enzymes | Steric hindrance prevents the enzyme from accessing the β-lactam ring. scienceinfo.com |

| Presence of Electron-Withdrawing Groups | Improved stability in acidic conditions | Reduces the nucleophilicity of the amide oxygen, protecting the β-lactam ring. slideshare.net |

The stereochemistry of the penicillin molecule is absolutely critical for its biological activity. The core nucleus of azidocillin has three chiral centers, leading to multiple possible diastereoisomers, but only one specific configuration is active. arcjournals.org The correct IUPAC name for azidocillin, (2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, defines this precise three-dimensional arrangement. nih.gov

The (3S,5R,6R) configuration of the natural penicillin nucleus is essential for its ability to mimic the D-Ala-D-Ala peptide substrate of bacterial transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs). arcjournals.orgfrontiersin.org This structural mimicry allows the antibiotic to bind to the active site of the PBP. The strained β-lactam ring then acylates a serine residue in the enzyme's active site, forming a stable covalent bond that inactivates the enzyme and halts cell wall synthesis. nih.gov

Studies on synthetic penicillin derivatives have confirmed the importance of this stereochemistry. For example, modifying the stereochemistry at C-5 and C-6 to a trans conformation, similar to that found in carbapenems, can alter the compound's inhibitory profile against different classes of β-lactamases. nih.gov The configuration of the side chain itself is also significant; in many dipeptide side-chain derivatives, the D-configuration at the α-carbon is crucial for high potency. nih.gov Any deviation from the required stereochemistry can lead to a dramatic loss of antibacterial efficacy. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azidocillin and Related Beta-Lactams

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For β-lactam antibiotics, QSAR models are developed to predict properties like antibacterial potency or protein binding based on calculated molecular descriptors. nih.govresearchgate.net

QSAR models predict the biological activity of β-lactams by using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. researchgate.net

A typical QSAR study involves:

Assembling a dataset of related compounds (e.g., various penicillin or cephalosporin (B10832234) derivatives) with measured biological activity (e.g., Minimum Inhibitory Concentration, MIC).

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that relates a subset of these descriptors to the observed activity. researchgate.net

Validating the model to ensure its predictive power. whitesscience.com

For β-lactams, studies have shown that descriptors like the eccentric connectivity index, fragment complexity, and topological polar surface area can be used to create highly predictive models for inhibitory action against transpeptidases. researchgate.netwhitesscience.com Other QSAR models have successfully predicted the binding of penicillins to human serum proteins using electrotopological state (E-State) indices and molecular connectivity indices. nih.gov These models found that factors increasing protein binding include the presence of aromatic rings and halogens, while amine groups have a negative influence. nih.gov

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Topological | Eccentric Connectivity Index | Describes the complexity and branching of the molecular structure. whitesscience.com |

| Electronic | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and membrane permeability. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity/lipophilicity of the molecule. |

| Constitutional | Molecular Weight | Represents the size of the molecule. |

Enzyme-Azidocillin Interactions: Advanced Biophysical Studies

The mechanism of action of azidocillin and other β-lactams involves the inhibition of essential bacterial enzymes. Advanced biophysical techniques, particularly X-ray crystallography, have been indispensable in visualizing these interactions at an atomic level, providing a structural basis for understanding both their efficacy and the mechanisms of bacterial resistance.

X-ray crystallography allows scientists to determine the three-dimensional structure of molecules, including complex proteins and their bound ligands. This technique has been pivotal in elucidating the structures of Penicillin-Binding Proteins (PBPs) and β-lactamase enzymes. nih.gov

Crystallographic studies have revealed that PBPs and serine-based β-lactamases share structural similarities and a common catalytic mechanism involving an active-site serine residue. nih.gov When a penicillin molecule enters the active site, this serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This opens the ring and forms a stable acyl-enzyme intermediate, effectively trapping and inactivating the enzyme. nih.gov

Structural analysis of these enzyme-antibiotic complexes provides critical insights:

Mechanism of Inhibition: Crystal structures of PBPs in complex with β-lactams, such as cefuroxime, clearly show the covalent bond formed with the active-site serine. nih.gov These structures help explain why β-lactams act as effective inhibitors.

Basis of Resistance: By comparing the structures of PBPs from susceptible and resistant bacterial strains, researchers can identify mutations that reduce the enzyme's affinity for β-lactam antibiotics. nih.gov

Substrate Mimicry: High-resolution crystal structures of a PBP in its apo (unbound) state, in an acyl-enzyme intermediate with ampicillin, and in a preacylation complex with a natural peptidoglycan substrate fragment have been determined. nih.gov These structures provide a detailed comparison of how β-lactams mimic the natural substrate to achieve inhibition.

Inhibitor Design: The structural details of how inhibitors bind can guide the design of new antibiotics. For instance, the structure of a class A β-lactamase inhibited by 6-β-iodopenicillanate revealed a new mode of carboxylate interaction within the active site, presenting a new motif for future inhibitor design. nih.gov

The pioneering work of Dorothy Hodgkin in the 1940s, which first solved the molecular structure of penicillin using X-ray crystallography, laid the foundation for this entire field of study. ox.ac.uknobelprize.org

Analysis of Antimicrobial Resistance Mechanisms to Azidocillin Sodium Salt

Beta-Lactamase-Mediated Inactivation of Azidocillin (B1666416) Sodium Salt

The most prevalent mechanism of resistance to β-lactam antibiotics, including azidocillin, is the production of β-lactamase enzymes. ascls.org These enzymes effectively neutralize the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the drug incapable of binding to its target, the penicillin-binding proteins (PBPs). nih.govnih.govyoutube.com

The fundamental action of β-lactamases is the enzymatic cleavage of the four-membered β-lactam ring. youtube.comresearchgate.net This process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its opening and the formation of an inactive, linear product. nih.gov The catalytic efficiency of these enzymes is a key determinant of the level of resistance observed in a bacterial strain.

β-Lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D) based on their amino acid sequences. youtube.com The efficacy of azidocillin can be compromised by various types of these enzymes.

Class A β-Lactamases: This class includes the common TEM and SHV enzymes, which are capable of hydrolyzing penicillins like azidocillin. mdpi.com Some extended-spectrum β-lactamases (ESBLs) within this class, such as certain TEM and SHV variants and the CTX-M types, can also inactivate azidocillin. jscimedcentral.com

Class C β-Lactamases: Also known as AmpC cephalosporinases, these enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins. jscimedcentral.com

Class D β-Lactamases: These are oxacillin-hydrolyzing enzymes (OXA-type) that can also degrade penicillins. mdpi.com

The susceptibility of azidocillin to these different β-lactamases can vary, influencing the clinical effectiveness of the antibiotic against specific bacterial isolates.

Table 1: Key Beta-Lactamase Types and Their Impact on Azidocillin

| Beta-Lactamase Class | Common Enzyme Types | Effect on Azidocillin |

| Class A | TEM, SHV, CTX-M | Hydrolysis and inactivation |

| Class C | AmpC | Hydrolysis and inactivation |

| Class D | OXA | Hydrolysis and inactivation |

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Azidocillin Binding

Another significant mechanism of resistance involves modifications to the target of β-lactam antibiotics, the penicillin-binding proteins (PBPs). taylorandfrancis.com PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. researchgate.net Alterations in these proteins can reduce their affinity for azidocillin, thereby diminishing the antibiotic's inhibitory effect.

Bacteria can develop resistance by modifying the structure of their native PBPs through mutations in the genes that encode them. nih.govmdpi.com These mutations can lead to amino acid substitutions in the active site of the PBP, sterically hindering the binding of the β-lactam antibiotic or reducing the acylation efficiency. nih.gov This decreased affinity means that higher concentrations of azidocillin are required to inhibit cell wall synthesis, leading to clinical resistance. For example, in Streptococcus pneumoniae, alterations in PBP1a, PBP2x, and PBP2b are associated with reduced susceptibility to penicillins. nih.gov

In addition to modifying existing PBPs, some bacteria can acquire genes that encode for entirely new, low-affinity PBPs. nih.gov A classic example is the acquisition of the mecA gene by Staphylococcus aureus, which encodes for PBP2a. nih.govsemanticscholar.org PBP2a has a very low affinity for most β-lactam antibiotics, including azidocillin, and can continue to function in cell wall synthesis even in the presence of the drug, conferring high-level resistance. nih.govdocumentsdelivered.com This acquisition of a novel PBP is a major mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: PBP Alterations and Their Consequences for Azidocillin Efficacy

| Alteration Mechanism | Consequence | Example Organism |

| Modification of native PBPs | Reduced binding affinity of azidocillin | Streptococcus pneumoniae |

| Acquisition of novel PBPs | Bypass of azidocillin's inhibitory action | Staphylococcus aureus (MRSA) |

Efflux Pump Systems and Azidocillin Sodium Salt Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govnih.gov Overexpression of these pumps can lead to a decrease in the intracellular concentration of azidocillin, preventing it from reaching its PBP targets in sufficient quantities to be effective. youtube.com

Several families of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov In Gram-negative bacteria, the resistance-nodulation-division (RND) family of efflux pumps is particularly important for multidrug resistance. nih.gov While the primary mechanism of resistance to β-lactams is often enzymatic degradation or target modification, efflux pumps can contribute to a broader spectrum of resistance and can act synergistically with other resistance mechanisms. frontiersin.org The upregulation of these pumps can be triggered by exposure to antibiotics, leading to an adaptive resistance response.

Table 3: Efflux Pump Families and Their Role in Antibiotic Resistance

| Efflux Pump Superfamily | Mechanism of Action | Relevance to Azidocillin Resistance |

| ATP-binding cassette (ABC) | Utilizes ATP hydrolysis to transport substrates | Contributes to multidrug resistance |

| Major facilitator superfamily (MFS) | Utilizes the proton motive force to transport substrates | Contributes to multidrug resistance |

| Resistance-nodulation-division (RND) | A major contributor to multidrug resistance in Gram-negative bacteria | Can extrude β-lactam antibiotics |

Biofilm-Associated Resistance Mechanisms to Azidocillin Sodium Salt

Bacterial biofilms present a significant challenge to the efficacy of antibiotics, including beta-lactams like azidocillin. The resistance observed in biofilm-associated bacteria is often multifactorial and distinct from the resistance mechanisms found in their free-floating, planktonic counterparts. nih.govasm.orgliabjournal.com Bacteria within a biofilm can exhibit a 10 to 1,000-fold increase in resistance to antimicrobial agents compared to planktonic bacteria. asm.org This heightened resistance is not typically due to simple mechanisms like point mutations but rather a combination of factors working in concert. asm.org

The primary mechanisms of biofilm-associated resistance that impact Azidocillin sodium salt include:

The Extracellular Polymeric Substance (EPS) Matrix: The biofilm is encased in a self-produced matrix of exopolysaccharides, proteins, lipids, and extracellular DNA (eDNA). asm.orgliabjournal.com This matrix acts as a physical barrier, impeding the penetration of azidocillin to the bacterial cells within the biofilm's deeper layers. asm.org Furthermore, the matrix can sequester the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

Physiological Heterogeneity: Biofilms contain diverse microenvironments with gradients of nutrients and oxygen. asm.org This leads to physiological heterogeneity within the bacterial population. Cells in the deeper, oxygen-depleted layers of the biofilm may enter a slower-growing or dormant state. nih.govasm.org Since beta-lactam antibiotics like azidocillin are most effective against actively dividing cells, these slow-growing bacteria exhibit significantly reduced susceptibility. nih.govasm.org

Enzymatic Resistance: The EPS matrix can concentrate bacterial enzymes, such as beta-lactamases, that degrade antibiotics. asm.org In the case of azidocillin, the accumulation of beta-lactamases within the biofilm can inactivate the antibiotic before it can exert its bactericidal effect. asm.org This creates a protected environment for the entire bacterial community within the biofilm.

Persister Cells: A subpopulation of "persister" cells exists within biofilms. These are dormant, highly tolerant cells that can survive high concentrations of antibiotics. While not genetically resistant, their survival allows for the recolonization of the biofilm once antibiotic treatment ceases.

The following table summarizes the key biofilm-associated resistance mechanisms affecting beta-lactam antibiotics such as Azidocillin sodium salt.

| Mechanism | Description of Action | Impact on Azidocillin Efficacy |

| Physical Barrier | The EPS matrix physically blocks or slows the diffusion of the antibiotic into the biofilm. | Reduced concentration of azidocillin reaching the target bacteria. |

| Chemical Interaction | Components of the EPS matrix can bind to and sequester azidocillin molecules. | Decreased availability of the active antibiotic within the biofilm. |

| Enzymatic Degradation | High concentration of beta-lactamases within the matrix degrades the beta-lactam ring of azidocillin. | Inactivation of the antibiotic before it reaches its cellular target. asm.org |

| Slow Growth/Dormancy | Nutrient and oxygen gradients lead to metabolically inactive or slow-growing cells in deeper layers. | Reduced efficacy, as azidocillin targets actively dividing cells. nih.govasm.org |

| Persister Cells | A subpopulation of dormant cells survives antibiotic exposure and can repopulate the biofilm. | Treatment failure and recurrence of infection. |

| Gene Regulation | The biofilm environment induces the expression of genes associated with resistance, such as efflux pumps. | Active removal of azidocillin from the bacterial cells. |

Horizontal Gene Transfer in the Dissemination of Azidocillin Resistance Determinants

The spread of antibiotic resistance is greatly accelerated by horizontal gene transfer (HGT), a process where bacteria share genetic material with one another. reactgroup.orglakeforest.edunih.gov This is a critical mechanism for the dissemination of resistance to beta-lactam antibiotics, including azidocillin. lakeforest.edu Resistance genes, particularly those encoding beta-lactamases, are often located on mobile genetic elements (MGEs) such as plasmids and transposons, which facilitates their transfer between bacteria of the same or different species. lakeforest.eduasm.orgbioguardlabs.com The biofilm environment, with its high cell density and close proximity of cells, is considered a hotspot for HGT, further promoting the spread of resistance. nih.gov

The primary mechanisms of horizontal gene transfer that contribute to the spread of azidocillin resistance are:

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact. reactgroup.orgbioguardlabs.comyoutube.com Plasmids often carry multiple antibiotic resistance genes, meaning that a single conjugation event can confer resistance to several antibiotics, including azidocillin. asm.org Plasmid-mediated conjugation is considered the most common method for the spread of multidrug resistance. bioguardlabs.comnih.gov

Transformation: Some bacteria are capable of taking up naked DNA from their environment. reactgroup.orglakeforest.eduyoutube.com This DNA may originate from lysed bacterial cells that carried resistance genes. If this DNA is integrated into the recipient's genome, the recipient cell can acquire resistance to azidocillin.

Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors for transferring bacterial DNA. reactgroup.orgyoutube.com During viral replication, a piece of the host bacterium's DNA, potentially containing a resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect another bacterium and inject the resistance gene, leading to its dissemination. bioguardlabs.com

The following table outlines the key mechanisms of horizontal gene transfer involved in the spread of resistance to beta-lactam antibiotics like azidocillin.

| Mechanism | Description | Genetic Element Transferred | Key Features |

| Conjugation | Direct transfer of DNA between two bacterial cells in physical contact. reactgroup.orgyoutube.com | Plasmids, Transposons | Highly efficient transfer of multiple resistance genes; occurs between different species. lakeforest.eduasm.org |

| Transformation | Uptake and incorporation of free DNA from the surrounding environment. reactgroup.orglakeforest.edu | Fragments of chromosomal or plasmid DNA | Requires the recipient bacterium to be in a state of "competence." |

| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage. reactgroup.orgyoutube.com | Any bacterial gene, including resistance genes | Can occur between different bacterial species if they are susceptible to the same phage. |

Analytical Research Techniques and Stability Assessment of Azidocillin Sodium Salt

Chromatographic Methodologies for Azidocillin (B1666416) Sodium Salt Analysis

Chromatographic techniques are fundamental in the separation and quantification of azidocillin sodium salt and its related substances. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) serve as powerful tools for purity assessment and the detection of decomposition products.

Thin-Layer Chromatography (TLC) for Purity and Decomposition Product Detection

Thin-layer chromatography is a widely utilized method for the preliminary screening and separation of azidocillin sodium salt from its degradation products due to its simplicity and cost-effectiveness. The separation is typically performed on silica gel plates. The choice of the mobile phase is critical for achieving effective separation. Studies have identified several solvent systems capable of separating azidocillin from its decomposition products. For instance, a mobile phase composed of a 1 mol/l solution of sodium chloride and acetone in a 19:1 (v/v) ratio has been shown to be effective. Another successful system utilizes a mixture of 1-butanol, ethyl ether, acetone, and water in a 28:9:9:10 (v/v/v/v) ratio.

Following the development of the chromatogram, the separated spots can be visualized under UV radiation at wavelengths of 254 nm and 366 nm. Further visualization can be achieved by exposing the plates to iodine vapors. While TLC is highly effective for qualitative analysis and detecting the presence of impurities, it is important to note that sample solutions of beta-lactam antibiotics can degrade over time, even when refrigerated. Therefore, the analysis should be performed promptly after sample preparation to ensure the validity of the results. Some degradation products may become detectable by TLC after storage for as little as 48 hours.

Table 1: TLC Mobile Phases for Azidocillin Sodium Salt Analysis

| Mobile Phase Composition | Ratio (v/v/v/v) |

|---|---|

| 1 mol/l Sodium Chloride : Acetone | 19:1 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

A representative HPLC method for a related compound involves a reversed-phase column, such as a C18 column (e.g., 10 cm x 4.6 mm, 5 µm particle size), with UV detection. The mobile phase is a critical component that is optimized for the best separation. For example, a mobile phase for ampicillin (B1664943) sodium consists of acetonitrile, water, 1M potassium phosphate monobasic, and 1N acetic acid in a ratio of 80:909:10:1. The separation is typically carried out at a controlled temperature, for instance, 30°C, with a flow rate of 1.0 mL/min and UV detection at 254 nm. sigmaaldrich.com

For impurity profiling, a gradient elution method is often employed to separate a wide range of potential degradation products. A method for ampicillin impurities uses a C18 column and a gradient mobile phase composed of different ratios of acetonitrile and phosphate buffers at a specific pH. For instance, the gradient can be programmed to change the proportions of an acetonitrile/buffer mixture over a run time of about 20 minutes to resolve various impurities. The detection is typically performed at 230 nm. The validation of such a method would include assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for routine analysis. lcms.czorientjchem.org

Table 2: Representative HPLC Conditions for Analysis of a Related Penicillin (Ampicillin Sodium)

| Parameter | Condition |

|---|---|

| Column | Ascentis® Express C18, 10 cm × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water : 1M KH2PO4 : 1N Acetic Acid (80:909:10:1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Spectrophotometric Characterization of Azidocillin Sodium Salt

Spectrophotometric methods are valuable for the quantitative determination of azidocillin sodium salt, offering a simple and rapid alternative to chromatographic techniques.

Ultraviolet (UV) and Visible (VIS) Spectrophotometry Applications

The analysis of azidocillin sodium salt can be performed using UV spectrophotometry. The UV absorption spectrum of azidocillin sodium salt in aqueous solutions exhibits four absorption maxima at 212 nm, 259 nm, 264 nm, and 272 nm. The most intense absorption is at 212 nm, which is typically used for quantitative analysis. A linear relationship has been established between the absorbance at 212 nm and the concentration of azidocillin sodium salt in water, generally in the range of 0.002% to 0.008%. This relationship can be described by the regression equation: A₂₁₂ = 0.018 + 146.2 * c, with a correlation coefficient (r) of 0.997.

For improved specificity, this method can be combined with a prior chromatographic separation (TLC/UV). In this approach, the azidocillin spot is separated by TLC, eluted, and then the absorbance of the eluate is measured. The linearity for this combined method is described by the equation: A₂₁₂ = 0.016 + 132.8 * c, with a correlation coefficient of 0.999. These spectrophotometric methods are suitable for the determination of azidocillin in pharmaceutical preparations.

Kinetic Studies of Azidocillin Sodium Salt Degradation

Understanding the degradation kinetics of azidocillin sodium salt is essential for determining its shelf-life and appropriate storage conditions. The decomposition of azidocillin is influenced by factors such as pH and temperature.

Influence of pH and Temperature on Decomposition Rates

The stability of azidocillin sodium salt in aqueous solutions is highly dependent on both pH and temperature. Kinetic studies have shown that the decomposition of azidocillin generally follows first-order reaction kinetics. The degradation is catalyzed by both acids and bases.

The effect of pH has been investigated in various buffer solutions. For example, in acidic solutions (pH 0.5 – 1.8) at temperatures between 20°C and 40°C, and in buffer solutions with pH ranging from 3.4 to 7.1 at higher temperatures (70°C – 90°C), the degradation rate constants have been determined. In a 0.02 mol/l sodium hydroxide solution (pH 12.5) at 20°C, the degradation is also observed. The rate of decomposition is significantly influenced by the pH of the medium, with the degradation of beta-lactam antibiotics generally being catalyzed by both H⁺ and OH⁻ ions.

Temperature also plays a crucial role in the stability of azidocillin sodium salt. Studies on the thermal decomposition in the solid state have shown that the process follows first-order kinetics. The thermal stability of azidocillin sodium has been compared to other penicillins, and it was found to be more stable than ampicillin trihydrate, 6-aminopenicillanic acid, amoxicillin trihydrate, azlocillin sodium, and amoxicillin sodium at 25°C. nih.gov An isokinetic enthalpy-entropy relationship has been demonstrated for the thermal decomposition of a series of penicillins, including azidocillin sodium. nih.gov

The influence of ionic strength on the decomposition rate has also been examined. At pH 7.1 and 90°C, the apparent rate constants were determined at ionic strengths of 0.2 mol/l, 0.4 mol/l, and 0.5 mol/l. The rate constants were found to be very similar across these ionic strengths, indicating a lack of significant influence from foreign ions on the degradation process under these conditions.

Table 3: Apparent Rate Constants for Azidocillin Decomposition at pH 7.1 and 90°C

| Ionic Strength (mol/l) | Apparent Rate Constant (k_obs) x 10⁻⁴ s⁻¹ |

|---|---|

| 0.2 | 1.947 ± 0.067 |

| 0.4 | 1.903 ± 0.052 |

Identification and Characterization of Azidocillin Breakdown Products

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that can impact its efficacy and safety. Forced degradation studies are essential to identify potential degradation products that may form under various environmental conditions. nih.govscispace.com These studies provide insight into the degradation pathways and help in the development of stability-indicating analytical methods. nih.gov For Azidocillin sodium salt, like other β-lactam antibiotics, the primary site of degradation is the strained β-lactam ring, which is susceptible to hydrolysis under both acidic and alkaline conditions. nih.govresearchgate.net

The identification and characterization of these breakdown products are crucial for ensuring the quality of the drug substance and product. This process typically involves subjecting the API to stress conditions such as heat, light, humidity, and varying pH levels (acidic, basic, and neutral hydrolysis) to generate the degradants. nih.govscispace.com Advanced analytical techniques are then employed to separate, identify, and structurally elucidate these newly formed impurities.

Detailed research into the degradation of penicillins reveals common pathways. nih.govresearchgate.net The initial and most common degradation step is the hydrolytic cleavage of the β-lactam ring, leading to the formation of the corresponding penicilloic acid. nih.govresearchgate.net For Azidocillin, this would result in Azidocillin penicilloic acid. This product is inactive as an antibiotic and, like other penicilloic acids, represents a primary marker of degradation.

Further degradation can occur, leading to a variety of other products. For instance, under certain conditions, penicilloic acids can undergo further reactions to form penilloic acids and penamaldic acids. nih.govnih.gov The specific products formed and their relative abundance depend heavily on the pH, temperature, and presence of other reactive species. scispace.comscielo.br While specific studies detailing the full degradation pathway of Azidocillin are not extensively published, the well-documented degradation patterns of structurally similar penicillins, such as ampicillin and nafcillin, provide a strong predictive framework. nih.govresearchgate.netnih.gov

The following interactive table summarizes the potential breakdown products of Azidocillin sodium salt based on known degradation pathways of other penicillins.

Table 1: Potential Breakdown Products of Azidocillin Sodium Salt

| Degradation Product | Formation Condition | Analytical Identification Method |

|---|---|---|

| Azidocillin Penicilloic Acid | Hydrolysis (primary product under mild acidic, neutral, or alkaline conditions) | HPLC, LC-MS, NMR nih.govresearchgate.netsepscience.com |

| Azidocillin Penilloic Acid | Further degradation of penicilloic acid, often under acidic conditions | HPLC, LC-MS, NMR nih.govnih.gov |

| Azidocillin Penamaldic Acid | Intermediate in the hydrolysis pathway | NMR Spectroscopy nih.govresearchgate.net |

| 2-hydroxy-3-phenylpyrazine derivatives | Potential further degradation under specific alkaline conditions | NMR Spectroscopy nih.gov |

The characterization of these breakdown products relies on a combination of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for separating the degradation products from the parent Azidocillin molecule and from each other. sepscience.comnih.gov The development of a stability-indicating HPLC method is a primary goal of forced degradation studies. nih.gov

Once separated, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of each impurity, providing the first clue to its identity. sepscience.comnih.gov For unambiguous structure elucidation, the impurities are often isolated using preparative HPLC. nih.govnih.gov The isolated compounds are then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their precise chemical structure. nih.govsepscience.com

The following interactive table details the primary analytical techniques used in the characterization of Azidocillin breakdown products.

Table 2: Analytical Techniques for Characterization of Breakdown Products

| Technique | Purpose | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of parent drug from degradation products. sepscience.comnih.gov | Retention time, purity assessment, and quantification of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of degradation products. nih.gov | Molecular weight and fragmentation patterns of impurities, aiding in preliminary identification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation of isolated impurities. sepscience.com | Detailed information on the molecular structure, including connectivity and stereochemistry. nih.govnih.gov |

By applying these analytical research techniques, a comprehensive profile of the stability of Azidocillin sodium salt can be established, ensuring that methods are in place to monitor and control potential impurities throughout the lifecycle of the product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Azidocillin sodium salt |

| Azidocillin |

| Azidocillin penicilloic acid |

| Azidocillin penilloic acid |

| Azidocillin penamaldic acid |

| Ampicillin |

| Nafcillin |

Future Directions and Emerging Research Avenues for Azidocillin Sodium Salt

Design and Synthesis of Next-Generation Azidocillin-Based Antimicrobials

The core structure of azidocillin (B1666416) presents a versatile scaffold for the development of novel antimicrobial agents with enhanced efficacy and a broader spectrum of activity. The chemical modification of the penicillin β-lactam ring is a key strategy being explored. plu.mx Researchers are investigating the synthesis of new penicillin derivatives by introducing various chemical groups to the 6-aminopenicillanic acid (6-APA) core. researchgate.netrhhz.net These modifications aim to create next-generation antibiotics capable of evading bacterial resistance mechanisms. nih.gov

One approach involves the synthesis of thiazolidine (B150603) amides through the opening of the β-lactam ring of penicillin V methyl ester with different amines. rhhz.net Another method focuses on the rearrangement of the β-lactam ring of 6-APA to produce 8-hydroxypenillic acid derivatives with various side chains. plu.mxrhhz.net The introduction of bulky groups or different functional moieties, such as diazo and carboxylate groups, has shown promise in enhancing the antibacterial activity of penicillin derivatives. biomedpharmajournal.org These synthetic strategies could be applied to azidocillin to create novel compounds with improved potency against resistant bacterial strains.

The development of these new derivatives is often guided by their ability to interact more effectively with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov By creating molecules that can overcome the alterations in PBPs that confer resistance, scientists hope to restore and enhance the antibacterial power of the penicillin family.

Exploration of Azidocillin Sodium Salt in Drug Repurposing Research

Drug repurposing, the identification of new uses for existing drugs, offers a promising and accelerated pathway for therapeutic development. This strategy is being increasingly applied to antibiotics like azidocillin to uncover novel applications beyond their original antibacterial indications. The exploration of new therapeutic roles for established drugs can significantly reduce the time and cost associated with bringing a new treatment to market. researchgate.net

A computational study exploring the repurposing of penicillins for SARS-CoV-2, the virus responsible for COVID-19, included azidocillin in its screening. The study investigated the potential of various penicillins to target the main protease (Mpro) of the virus. While the study highlighted phenoxymethylpenicillin and carbenicillin (B1668345) as promising candidates, the inclusion of azidocillin underscores the potential for this compound to be evaluated against a wide range of diseases. researchgate.net

Investigation of Novel Biological Targets (e.g., GLP-1 Positive Allosteric Modulation)

An exciting and novel area of research is the investigation of β-lactam antibiotics, including potentially azidocillin, as modulators of non-bacterial targets. One such target of interest is the Glucagon-like peptide-1 (GLP-1) receptor, which is crucial for regulating blood sugar levels and is a key target in the treatment of type 2 diabetes. mdpi.comnih.gov

Positive allosteric modulators (PAMs) are compounds that can enhance the effect of the natural ligand on its receptor. plos.org Research has suggested that certain β-lactam antibiotics may act as PAMs for the GLP-1 receptor. mdpi.com This opens up the possibility of repurposing these antibiotics for metabolic diseases. Virtual screening studies of natural products have identified compounds with β-lactam structures as potential GLP-1 positive allosteric modulators. mdpi.com While direct evidence for azidocillin's activity at the GLP-1 receptor is not yet available, its structural similarity to other β-lactams makes it a candidate for further investigation in this area. The potential to modulate GLP-1 receptor activity could lead to the development of entirely new therapeutic applications for azidocillin and related compounds.

Integration of Computational Chemistry and High-Throughput Screening in Azidocillin Research

Modern drug discovery heavily relies on the integration of computational chemistry and high-throughput screening (HTS) to accelerate the identification and optimization of new drug candidates. nih.govnih.gov These technologies are pivotal in exploring the vast chemical space of potential azidocillin derivatives and identifying novel biological targets.

Computational Approaches:

In silico screening and molecular docking: These methods are used to predict the binding affinity of newly designed azidocillin derivatives to their target proteins, such as various penicillin-binding proteins (PBPs). researchgate.netnih.gov By simulating the interaction between the drug molecule and its target at the atomic level, researchers can prioritize the synthesis of compounds with the highest predicted efficacy.

Quantitative Structure-Activity Relationship (QSAR) models: QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can help in predicting the activity of new, unsynthesized azidocillin derivatives. nih.gov

ADME/T prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T) of new compounds. This allows for the early identification of candidates with favorable drug-like properties. nih.gov

High-Throughput Screening (HTS):

HTS enables the rapid testing of large libraries of compounds against a specific biological target. j-morphology.com In the context of azidocillin research, HTS can be used to:

Screen libraries of azidocillin derivatives for enhanced antimicrobial activity.

Identify novel biological targets for azidocillin through phenotypic screening.

Discover compounds that act synergistically with azidocillin to overcome resistance.

The combination of computational design and HTS creates a powerful workflow for the discovery and development of next-generation azidocillin-based therapies. youtube.com

Development of Strategies to Overcome Azidocillin Sodium Salt Resistance

The emergence of bacterial resistance is a significant threat to the efficacy of all β-lactam antibiotics, including azidocillin. nih.gov Bacteria have evolved several mechanisms to resist the action of these drugs. infectionsinsurgery.orgreactgroup.org Developing strategies to counteract these resistance mechanisms is a critical area of research.

Key Resistance Mechanisms:

| Resistance Mechanism | Description |

| Enzymatic Degradation | Production of β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring of the antibiotic. reactgroup.org |

| Target Modification | Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic. infectionsinsurgery.orgnih.gov |

| Reduced Permeability | Changes in the bacterial outer membrane that restrict the entry of the antibiotic into the cell. nih.gov |

| Efflux Pumps | Active transport systems that pump the antibiotic out of the bacterial cell. reactgroup.org |

Strategies to Overcome Resistance:

β-Lactamase Inhibitors: A highly successful strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. acs.orghardydiagnostics.com These inhibitors bind to and inactivate the β-lactamase enzymes, thereby protecting the antibiotic from degradation. erpublications.com The development of novel, potent β-lactamase inhibitors is an ongoing area of research that could be applied to protect azidocillin.

Combination Therapy: Using azidocillin in combination with other classes of antibiotics can create synergistic effects and reduce the likelihood of resistance development. nih.gov

Targeting Alternative Pathways: Research into novel drug targets that are essential for bacterial survival but are not targeted by current antibiotics can provide new avenues for overcoming resistance. mdpi.com

Modifying the Antibiotic Structure: As discussed in section 8.1, the synthesis of new azidocillin derivatives that are less susceptible to bacterial resistance mechanisms is a key strategy. This can include designing molecules that are poor substrates for β-lactamases or that have a higher affinity for mutated PBPs.

By understanding the molecular basis of resistance and employing these innovative strategies, the long-term efficacy of azidocillin sodium salt and other β-lactam antibiotics can be preserved.

Q & A

Q. What is the molecular structure and mechanism of action of azidocillin sodium salt?

Azidocillin sodium salt (RN: 35334-12-4) is a semisynthetic β-lactam antibiotic derived from penicillin. Its molecular formula is C₁₆H₁₆N₅O₄SNa, with a molecular weight of 397.39 g/mol . The compound exerts bactericidal effects by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting peptidoglycan cross-linking and causing cell lysis . Researchers should validate its activity using in vitro minimum inhibitory concentration (MIC) assays against Gram-positive pathogens, particularly Streptococcus and Enterococcus species .

Q. How does azidocillin sodium salt differ from other penicillin derivatives in synthesis and application?

Unlike broad-spectrum penicillins, azidocillin is narrow-spectrum, optimized for oral bioavailability and stability in acidic environments . Its synthesis involves introducing an azido group to the phenylacetyl side chain of penicillin, enhancing resistance to β-lactamase degradation . For experimental validation, compare its MIC values with amoxicillin or ampicillin using standardized broth microdilution protocols (CLSI guidelines) .

Q. What are the recommended analytical methods for quantifying azidocillin sodium salt in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is widely used. Prepare calibration curves using sodium chloride-based diluents (0.1 N HCl) to maintain ionic stability . For tissue samples, employ solid-phase extraction (SPE) to minimize matrix interference .

Advanced Research Questions

Q. How can researchers address discrepancies in azidocillin’s reported efficacy against β-lactamase-producing bacteria?

Contradictions in literature may arise from strain-specific variations in β-lactamase expression. Design experiments using isogenic bacterial strains with/without plasmid-encoded β-lactamases (e.g., TEM-1). Pair MIC assays with nitrocefin hydrolysis tests to correlate resistance phenotypes with enzyme activity .

Q. What experimental strategies optimize azidocillin’s stability in long-term pharmacokinetic studies?

Azidocillin sodium salt degrades under high humidity and light. Store lyophilized samples at -20°C in amber vials with desiccants . For in vivo studies, use sodium citrate buffers (pH 6.5–7.0) to maintain solubility and activity in plasma . Monitor degradation products via LC-MS/MS .

Q. How does the sodium salt formulation impact azidocillin’s pharmacokinetics compared to its potassium salt?

The sodium salt (RN: 35334-12-4) offers higher aqueous solubility, making it preferable for injectable formulations. Compare bioavailability in rodent models using crossover designs: administer equimolar doses of sodium and potassium salts (e.g., 750 mg/kg) and measure serum concentrations via HPLC .

Q. What are the challenges in isolating azidocillin-resistant mutants, and how can they be mitigated?

Resistance mutations in PBPs (e.g., pbp2x in Streptococcus pneumoniae) may confer cross-resistance to other β-lactams. Use gradient agar plates (0.5–64 µg/mL azidocillin) to select mutants. Confirm mutations via whole-genome sequencing and correlate with MIC shifts .

Methodological and Reporting Guidelines

Q. How should researchers design studies to investigate azidocillin’s synergy with other antibiotics?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, combine azidocillin with gentamicin (1–32 µg/mL each) against enterococcal biofilms. Synergy is defined as FICI ≤0.5 . Include isobolograms to visualize interactions .

Q. What are the best practices for reporting azidocillin-related data in peer-reviewed journals?

Follow IMRaD structure: detail synthesis protocols (e.g., azido-phenoxyacetyl chloride conjugation ), statistical methods (e.g., ANOVA for MIC comparisons), and raw data in supplementary materials . Disclose conflicts of interest and funding sources per Reviews in Analytical Chemistry standards .

Q. How can computational models predict azidocillin’s binding affinity to mutant PBPs?

Use molecular docking (AutoDock Vina) with PBP2a (PDB ID: 1VQQ) or PBP3 structures. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.